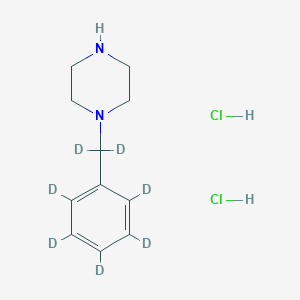

Benzyl piperazine-D7 diHCl

概要

説明

BZP-d7 (塩酸塩) (CRM) は、1-ベンジルピペラジン-d7 二塩酸塩としても知られており、認証標準物質です。主にガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法による1-ベンジルピペラジンの定量のための内部標準として使用されます。 1-ベンジルピペラジンは、刺激作用を持つピペラジン誘導体です .

準備方法

合成経路および反応条件

BZP-d7 (塩酸塩) (CRM) の合成には、1-ベンジルピペラジンの重水素化が含まれます。重水素化とは、水素原子を水素の安定同位体である重水素で置き換えるプロセスです。 反応は一般的に、重水素化試薬および溶媒を制御された条件下で使用し、重水素原子を分子構造に組み込むことを保証します .

工業生産方法

BZP-d7 (塩酸塩) (CRM) の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と一貫性を保証するための厳格な品質管理対策が含まれています。 その後、化合物は通常メタノール中の溶液に製剤化され、特定の条件下で保管することにより安定性が維持されます .

化学反応の分析

反応の種類

BZP-d7 (塩酸塩) (CRM) は、次を含むさまざまな化学反応を起こすことができます。

酸化: 酸素の導入または水素の除去。

還元: 水素の付加または酸素の除去。

置換: 別の原子または原子団との置換。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、さまざまな条件下でのハロゲンと求核剤があります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります .

科学研究への応用

BZP-d7 (塩酸塩) (CRM) は、次を含むさまざまな科学研究への応用で使用されます。

化学: 1-ベンジルピペラジンの定量のための分析化学における内部標準として。

生物学: ピペラジン誘導体の代謝と薬物動態に関する研究において。

医学: 生物試料中の1-ベンジルピペラジンの検出と定量のための法中毒学において。

科学的研究の応用

Forensic Toxicology

Detection of Piperazine Derivatives

One of the primary applications of BZP-D7 is in the detection of piperazine derivatives in biological samples. A study highlighted a rapid targeted method utilizing liquid chromatography-mass spectrometry (LC-MS) for detecting abused piperazine designer drugs. BZP-D7 was employed as a stable isotopically labeled (SIL) internal standard to enhance the accuracy and reliability of the analytical results. The method demonstrated high selectivity for various piperazine derivatives, including BZP itself, by optimizing multiple reaction monitoring (MRM) transitions for each analyte .

Analytical Method Validation

The validation process for this detection method involved assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The use of BZP-D7 as an internal standard allowed for improved confidence in identifying and quantifying piperazine compounds in serum and urine samples .

Pharmacodynamics and Toxicokinetics

Mechanism of Action

Benzylpiperazine exhibits stimulant properties similar to amphetamines, acting primarily on the serotonergic and dopaminergic systems. Research indicates that BZP increases serotonin concentrations by inhibiting its reuptake, which can lead to euphoriant effects. Studies have shown that BZP has a mixed mechanism of action, affecting multiple neurotransmitter transporters .

Toxicokinetic Studies

In toxicological studies involving animal models, BZP-D7 has been utilized to assess the metabolism and distribution of benzylpiperazine in biological tissues. A gas chromatography-mass spectrometry (GC-MS) method was developed to evaluate the toxicokinetics of BZP and its metabolites in mice. This study demonstrated that BZP accumulates primarily in the kidneys and provided insights into its metabolic pathways . The method's validation confirmed its effectiveness for studying drug kinetics with acceptable precision and accuracy .

Research Applications

Development of New Derivatives

Recent research has focused on synthesizing new benzylpiperazine derivatives with enhanced pharmacological profiles. These derivatives are being investigated for their potential therapeutic effects, particularly their affinity for sigma receptors. BZP-D7 serves as a reference compound in these studies to compare the biological activity of newly synthesized analogs .

Comprehensive Data Tables

| Application Area | Details | Methodology |

|---|---|---|

| Forensic Toxicology | Detection of piperazine derivatives | LC-MS with SIL standards |

| Pharmacodynamics | Mechanism involving serotonin reuptake | Comparative studies with amphetamines |

| Toxicokinetics | Metabolism in biological tissues | GC-MS analysis in animal models |

| Research Development | Synthesis of new derivatives | Characterization against BZP-D7 |

Case Studies

-

Case Study 1: Rapid Detection Method

A study demonstrated the effectiveness of using BZP-D7 as an internal standard in LC-MS for detecting piperazine derivatives in clinical samples. The method achieved high sensitivity and specificity, confirming its utility in forensic settings . -

Case Study 2: Toxicokinetics Assessment

In a pilot study assessing the toxicokinetics of BZP in mice, researchers utilized GC-MS to quantify drug concentrations over time. Results indicated significant accumulation in renal tissues, providing valuable data for understanding the drug's pharmacokinetic profile .

作用機序

BZP-d7 (塩酸塩) (CRM) の作用機序は、1-ベンジルピペラジンに似ています。脳内のドーパミンやセロトニンなどの神経伝達物質の放出を増加させることで、刺激薬として作用します。これにより、覚醒度、エネルギー、幸福感が高まります。 分子標的には、これらの神経伝達物質の再取り込みに関与するドーパミンおよびセロトニントランスポーターが含まれます .

類似化合物の比較

類似化合物

1-ベンジルピペラジン: BZP-d7 (塩酸塩) (CRM) の非重水素化バージョン。

1-(3-トリフルオロメチルフェニル)ピペラジン: 刺激作用を持つ別のピペラジン誘導体。

1-(4-メトキシフェニル)ピペラジン: 精神活性作用を持つピペラジン誘導体。

独自性

BZP-d7 (塩酸塩) (CRM) は、重水素化されているため、分析目的のための理想的な内部標準となります。 重水素原子の組み込みにより、質量分析の特性が明確になり、複雑な混合物中の1-ベンジルピペラジンの正確な定量が可能になります .

類似化合物との比較

Similar Compounds

1-Benzylpiperazine: The non-deuterated version of BZP-d7 (hydrochloride) (CRM).

1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with stimulant properties.

1-(4-Methoxyphenyl)piperazine: A piperazine derivative with psychoactive effects.

Uniqueness

BZP-d7 (hydrochloride) (CRM) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of 1-Benzylpiperazine in complex mixtures .

生物活性

Benzyl piperazine-D7 dihydrochloride (BPz-D7 diHCl) is a deuterated analog of benzylpiperazine (BZP), a compound that has garnered attention for its stimulant properties and interactions with neurotransmitter systems. This article explores its biological activity, pharmacodynamics, and relevant research findings.

BPz-D7 diHCl is characterized by the incorporation of deuterium atoms into the benzylpiperazine structure. This modification enhances its mass spectrometric properties, making it a valuable internal standard in analytical chemistry, particularly for quantifying BZP in various matrices using gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) .

BPz-D7 diHCl exhibits stimulant properties akin to amphetamines, primarily interacting with the serotonergic and dopaminergic receptor systems. Its pharmacological profile includes:

- Serotonin Reuptake Inhibition : BPz-D7 increases serotonin levels in the synaptic cleft by inhibiting its reuptake, enhancing neurotransmitter release.

- Dopamine and Norepinephrine Interaction : The compound also affects dopamine and norepinephrine transporters, stimulating the release of these neurotransmitters .

The compound's actions are similar to those of MDMA, with a mixed mechanism affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. It shows high affinity for the alpha2-adrenoreceptor, acting as an antagonist that inhibits negative feedback mechanisms, thereby increasing norepinephrine release .

Stimulant Effects

Research indicates that BPz-D7 diHCl can produce euphoriant effects similar to amphetamines, particularly at higher dosages due to its lower potency compared to non-deuterated forms . Animal studies have demonstrated that BPz-D7 stimulates the release of dopamine, serotonin, and norepinephrine while inhibiting their reuptake .

Toxicokinetics

The metabolism of BPz-D7 occurs primarily in the liver, with renal excretion of metabolites such as hydroxy-benzylpiperazines. Studies have shown discrepancies in the toxicokinetics between humans and animal models, highlighting the need for further investigation into its metabolic pathways .

Applications in Research

BPz-D7 diHCl serves multiple roles in scientific research:

- Analytical Chemistry : As a certified reference material, it is crucial for accurate quantification of BZP in forensic toxicology.

- Neuropharmacology : Its effects on neurotransmitter systems make it a candidate for studies exploring psychoactive substances and their mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes key features of BPz-D7 diHCl compared to other piperazine derivatives:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | Non-deuterated version; stimulant properties | Standard form for comparison |

| 1-(3-Trifluoromethylphenyl)piperazine | Stimulant properties; often found alongside BZP | Contains trifluoromethyl group enhancing activity |

| 1-(4-Methoxyphenyl)piperazine | Psychoactive effects; alters neurotransmitter activity | Methoxy substitution impacts pharmacodynamics |

| Benzylpiperazine-D7 dihydrochloride | Deuterated version; ideal for mass spectrometry | Enhanced mass spectrometric properties due to deuteration |

Case Studies and Research Findings

- Stimulant Properties : A study conducted on animal models indicated that BPz-D7 significantly increased locomotor activity, demonstrating its stimulant effects comparable to traditional amphetamines .

- Forensic Applications : In forensic toxicology, BPz-D7 has been utilized as an internal standard in GC-MS analysis to improve the accuracy of BZP detection in biological samples .

- Metabolism Studies : Research focusing on the metabolic pathways of BPz-D7 revealed insights into its hepatic metabolism and renal excretion patterns, underscoring the importance of understanding its pharmacokinetics for safety assessments .

特性

IUPAC Name |

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUJLUKPBBBXMU-JQGXLDKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344948 | |

| Record name | 1-Benzylpiperazine-d7 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141738-08-0 | |

| Record name | 1-Benzylpiperazine-d7 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。